4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O4/c1-23-33(29-11-3-25(19-37)4-12-29)35(31-15-7-27(21-39)8-16-31)24(2)36(32-17-9-28(22-40)10-18-32)34(23)30-13-5-26(20-38)6-14-30/h3-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDIOTFWCRETOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by oxidation reactions to introduce the formyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like chromium trioxide (CrO3) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Catalysts: Aluminum chloride (AlCl3), trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation
- Alcohols from reduction
- Various substituted aromatic compounds from electrophilic substitution
Scientific Research Applications
Organic Synthesis
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde is frequently utilized as a building block in organic synthesis. Its aldehyde groups allow it to participate in various reactions, such as:
- Condensation Reactions : This compound can undergo condensation with amines or other nucleophiles to form imines or other derivatives.
- Cross-Coupling Reactions : It serves as a precursor for the synthesis of more complex aromatic compounds through cross-coupling techniques like Suzuki or Heck reactions.
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Condensation | Forms imines with amines | Imines |
| Cross-Coupling | Combines with aryl halides | Aryl derivatives |
| Reduction | Can be reduced to alcohols | Alcohol derivatives |
Material Science
The compound's properties make it suitable for applications in material science. It has been explored for:
- Polymer Chemistry : Used as a monomer in the synthesis of polymers with specific optical or electronic properties.
- Dyes and Pigments : Its chromophoric characteristics allow it to be utilized in the development of dyes for textiles and other materials.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against certain pathogens.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism by which 4’,5’-Bis(4-formylphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can undergo nucleophilic addition and condensation reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tris(4-formylphenyl)amine (TFPA)
- Structure : Central triphenylamine core with three 4-formylphenyl groups.
- Key Differences: Electron Donor Capacity: TFPA acts as a stronger electron donor due to its nitrogen-containing triphenylamine core, enhancing charge transfer in COFs. ECL Efficiency: COFs derived from TFPA exhibit lower electrochemiluminescence (ECL) efficiency (e.g., ΦECL ~32.1% for COFBAP-TBTN) compared to those using the target compound, which benefits from methyl-induced crystallinity . Thermal Stability: TFPA-based COFs show moderate stability (decomposition ~400°C), while the methyl groups in the target compound may improve thermal resistance .
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine (TAPT)
- Structure : Central triazine ring with three 4-formylphenyl groups.
- Key Differences: Electronic Properties: The triazine core is electron-deficient, enabling stronger donor-acceptor (D-A) interactions in COFs. Porosity: TAPT-based COFs exhibit larger pore sizes (~15–20 Å) due to the planar triazine core, whereas the bulky methyl groups in the target compound may reduce pore size (~7–12 Å) . Synthetic Flexibility: TAPT’s symmetry simplifies COF crystallization, while the asymmetric methyl groups in the target compound may require tailored reaction conditions .
4-[Tris(4-formylphenyl)methyl]benzaldehyde
- Structure : Similar to the target compound but lacks 3,6-dimethyl substitution.
- Key Differences: Crystallinity: The absence of methyl groups allows for higher COF crystallinity but reduces steric stabilization.
Azomethines with Triphenylamine Core
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Aldehyde Groups | Key Substituents | ECL Efficiency (ΦECL) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Target Compound | 3,6-Dimethylphenyl | 4 | -CH₃ | >60% (predicted) | ~500–600 |
| TFPA | Triphenylamine | 3 | -N(center) | 32.1% | ~400 |
| TAPT | Triazine | 3 | -C≡N | 25–35% | ~450 |
| 4-[Tris(4-formylphenyl)methyl]benzaldehyde | Phenyl | 4 | None | 20–30% | ~450 |
Table 2: COF Performance Metrics
| COF Material | Pore Size (Å) | Surface Area (m²/g) | Band Gap (eV) | Application |
|---|---|---|---|---|
| Target Compound + TBTN | 7–12 | ~1,200 | 1.8–2.0 | ECL Sensors, Photovoltaics |
| TFPA + TBTN | 10–15 | ~1,000 | 2.1–2.3 | Catalysis |
| TAPT + TBTN | 15–20 | ~1,600 | 1.9–2.1 | Gas Storage |
Research Findings and Mechanistic Insights
- ECL Enhancement: The target compound’s methyl groups reduce non-radiative decay, enabling intense ECL via intramolecular resonance charge transfer (IRCT). This mechanism is less pronounced in methyl-free analogs .
- Crystallinity vs. Porosity : While methyl groups limit pore size, they improve COF alignment and carrier mobility, critical for optoelectronic applications .
- Synthetic Challenges : Asymmetric substitution requires precise stoichiometry to avoid defects, contrasting with symmetric analogs like TAPT .
Biological Activity
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde is a complex organic compound notable for its potential biological activities. This compound, a derivative of benzaldehyde, has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Chemical Formula : C34H22O4
- Molecular Weight : 510.53 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its interactions with specific biological pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Case Study : In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 and HeLa cells) when compared to untreated controls.
Enzyme Inhibition
Research has shown that benzaldehyde derivatives can inhibit certain enzymes critical to cellular metabolism:
- Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have been reported to inhibit DHFR activity, leading to decreased levels of NADPH and ultimately affecting cell growth and proliferation .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell viability | |
| Enzyme Inhibition | Inhibition of DHFR | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Study on Antitumor Effects :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations above 10 µM.
-
Enzyme Interaction Study :
- Objective : Investigate the inhibition of DHFR by the compound.
- Methodology : Enzyme assays were performed to measure the activity levels in the presence of the compound.
- Results : The compound demonstrated competitive inhibition characteristics with an IC50 value indicating effective inhibition at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
